molecular formula C13H9Cl2FO B8031929 1-(Benzyloxy)-2,3-dichloro-4-fluorobenzene

1-(Benzyloxy)-2,3-dichloro-4-fluorobenzene

Cat. No.: B8031929
M. Wt: 271.11 g/mol
InChI Key: WHGHOMUPMCPLKD-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2,3-dichloro-4-fluorobenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzyloxy group attached to a benzene ring that is substituted with two chlorine atoms and one fluorine atom

Preparation Methods

The synthesis of 1-(Benzyloxy)-2,3-dichloro-4-fluorobenzene typically involves the following steps:

    Bromination: The starting material, 2,3-dichloro-4-fluorophenol, is subjected to bromination to introduce a bromine atom at the desired position.

    Benzyl Protection: The hydroxyl group of the brominated intermediate is protected by converting it into a benzyloxy group using benzyl chloride in the presence of a base such as sodium hydroxide.

    Halogen Exchange: The bromine atom is then replaced with a fluorine atom through a halogen exchange reaction using a fluorinating agent like potassium fluoride.

Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness. These methods often use continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(Benzyloxy)-2,3-dichloro-4-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The benzyloxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to remove the benzyloxy group, yielding the corresponding phenol.

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Benzyloxy)-2,3-dichloro-4-fluorobenzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and liquid crystals.

    Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Biological Studies: The compound is used in studies to understand the interactions of aromatic ethers with biological systems.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2,3-dichloro-4-fluorobenzene involves its interaction with molecular targets through various pathways:

    Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where electrophiles attack the aromatic ring.

    Nucleophilic Aromatic Substitution: The chlorine atoms can be displaced by nucleophiles, leading to the formation of new compounds.

    Oxidation-Reduction Reactions: The benzyloxy group can be oxidized or reduced, affecting the overall reactivity of the compound.

Comparison with Similar Compounds

1-(Benzyloxy)-2,3-dichloro-4-fluorobenzene can be compared with similar compounds such as:

    1-(Benzyloxy)-2,3-dichlorobenzene: Lacks the fluorine atom, which affects its reactivity and applications.

    1-(Benzyloxy)-4-fluorobenzene: Lacks the chlorine atoms, resulting in different chemical properties and uses.

    1-(Benzyloxy)-2,3-difluorobenzene:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2,3-dichloro-1-fluoro-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FO/c14-12-10(16)6-7-11(13(12)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGHOMUPMCPLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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